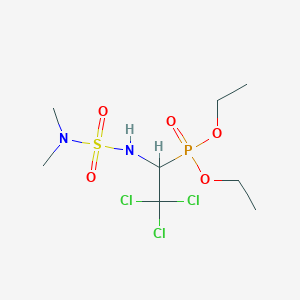![molecular formula C22H27N5O B7519237 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide, also known as BEXAROTENE, is a synthetic retinoid that has been extensively studied for its potential use in treating various types of cancer. It was first synthesized in the early 1990s and has since been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
Mécanisme D'action
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide's mechanism of action is not fully understood, but it is thought to work by activating retinoid X receptors (RXRs). RXRs are nuclear receptors that regulate gene expression and play a role in cell differentiation, proliferation, and apoptosis. By activating RXRs, 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide may induce cell differentiation and apoptosis in cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide has been shown to increase the expression of apolipoprotein E (APOE), a protein that plays a role in cholesterol metabolism and may have neuroprotective effects. 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide has also been shown to increase insulin sensitivity and improve glucose metabolism in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. Additionally, 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide is relatively easy to synthesize and is commercially available. However, one limitation of using 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide in lab experiments is that it may have off-target effects, as it has been shown to bind to a number of different receptors in addition to RXRs.
Orientations Futures
There are a number of potential future directions for research on 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide. One area of interest is the development of more specific RXR agonists that may have fewer off-target effects than 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide. Additionally, 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide may have potential applications in other diseases beyond cancer and Alzheimer's disease, such as metabolic disorders and autoimmune diseases. Finally, further research is needed to fully understand the mechanism of action of 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide and its potential interactions with other signaling pathways.
Méthodes De Synthèse
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide is synthesized using a multistep process that involves the reaction of several different chemical compounds. The starting material is 4-(diethylaminomethyl)benzaldehyde, which is reacted with benzyl bromide to form the benzyl derivative. This intermediate is then reacted with 1,2,4-triazole-3-carboxylic acid to form the final product, 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide.
Applications De Recherche Scientifique
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancers. Additionally, 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide has been investigated for its potential use in treating Alzheimer's disease, as it has been shown to reduce beta-amyloid plaque accumulation in animal models.
Propriétés
IUPAC Name |
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-3-26(4-2)15-20-12-10-18(11-13-20)14-23-22(28)21-17-27(25-24-21)16-19-8-6-5-7-9-19/h5-13,17H,3-4,14-16H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSTUMDWEISTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Tert-butylphenoxy)methyl]-5-[(2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7519167.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)

![(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B7519213.png)
![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)
![1-(2-methylprop-2-enyl)-3-[4-[6-(2-methylprop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519223.png)
![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
![4-[[(4-Methylbenzoyl)amino]sulfamoyl]benzoic acid](/img/structure/B7519232.png)
![methyl 4-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}butanoate](/img/structure/B7519236.png)



![N-[4-(carbamoylamino)phenyl]-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7519249.png)
![2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid](/img/structure/B7519259.png)